N-(2-Ethoxyethyl)aniline
Description
N-(2-Ethoxyethyl)aniline is a secondary amine derived from aniline, where one hydrogen atom on the amino group is replaced by a 2-ethoxyethyl substituent (-CH2CH2-OCH2CH3). This structure confers unique physicochemical properties, balancing moderate polarity from the ethoxy group with lipophilicity from the ethyl chain.
- Molecular Formula: C10H15NO
- Molecular Weight: 165.23 g/mol
- Structure: The ethoxyethyl group enhances electron donation to the aromatic ring, influencing reactivity in electrophilic substitutions.
Properties
CAS No. |
38004-08-9 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)aniline |
InChI |
InChI=1S/C10H15NO/c1-2-12-9-8-11-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
InChI Key |
JLYJJRHBGXOWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method to synthesize N-(2-Ethoxyethyl)aniline involves the nucleophilic substitution reaction between aniline and 2-chloroethyl ethyl ether.
Reductive Amination: Another method involves the reductive amination of 2-ethoxyacetaldehyde with aniline.
Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Ethoxyethyl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: N-(2-ethoxyethyl)cyclohexylamine.
Substitution: Various substituted aniline derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: N-(2-Ethoxyethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound derivatives are studied for their potential pharmacological activities. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry: The compound is used in the production of polymers and resins. It serves as a precursor for the synthesis of specialty chemicals used in coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of N-(2-Ethoxyethyl)aniline and its derivatives depends on the specific application and target. In pharmacological studies, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1 summarizes key structural and molecular differences between N-(2-Ethoxyethyl)aniline and related compounds:
Table 1: Structural and Molecular Comparison
Physical Properties and Reactivity
Boiling Points :
Solubility :
- Reactivity: Electron-donating substituents (e.g., ethoxy, methoxy) activate the aromatic ring for electrophilic substitution. Cyanoethyl groups (electron-withdrawing) reduce reactivity but enhance thermal stability .
Research Findings and Industrial Relevance
- Catalytic Reactions : demonstrates that substituents on aniline derivatives influence stereochemical outcomes in asymmetric hydrosilylation, suggesting ethoxyethyl groups could modify catalytic efficiency .
- Dye Synthesis: N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline derivatives serve as intermediates for Disperse Orange 73, underscoring the importance of substituent compatibility in dye manufacturing .
- Herbicidal Activity : Ethoxyethyl groups in herbicides () enhance lipophilicity, improving membrane permeability in plants .
Biological Activity
N-(2-Ethoxyethyl)aniline is an organic compound classified as an aniline derivative, characterized by its unique ethoxyethyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article delves into its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C11H15NO
- Molecular Weight : Approximately 201.69 g/mol
- Functional Groups : Aniline and ethoxyethyl group
The presence of the ethoxyethyl group enhances the compound's solubility and reactivity, making it suitable for various biochemical applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Interactions : The compound acts as a nucleophile, participating in various biochemical pathways. It has shown potential in enzyme binding studies, suggesting a role in modulating enzymatic activities.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, although specific mechanisms and efficacy require further investigation.
- Anticancer Potential : this compound is being explored for its anticancer properties, with studies indicating it may inhibit cell proliferation in certain cancer cell lines.
The biological effects of this compound are largely attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example:
- It may inhibit enzymes involved in cell proliferation, which contributes to its potential anticancer effects.
- The exact pathways and molecular targets remain under investigation, warranting further research to elucidate its mechanism of action.
Case Studies and Research Findings
A review of recent literature highlights various studies focusing on the biological activity of this compound:
-
Enzyme Binding Studies :
- A study demonstrated that this compound interacts with specific enzymes, potentially altering their activity and leading to downstream biological effects.
-
Antimicrobial Activity :
- Research indicated that derivatives of this compound exhibited varying degrees of antimicrobial activity against different bacterial strains. The structure-activity relationship (SAR) analysis suggests that modifications to the ethoxyethyl group could enhance efficacy.
- Cytotoxicity Assessments :
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Interaction | Modulates enzymatic activity | |
| Antimicrobial | Exhibits varying degrees of activity | |
| Anticancer | Moderate cytotoxicity against cancer cell lines |
Table 2: Cytotoxicity Data Against Cancer Cell Lines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
